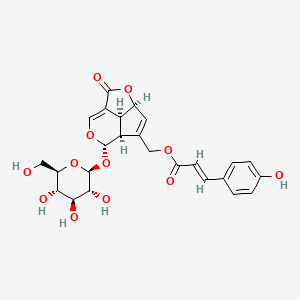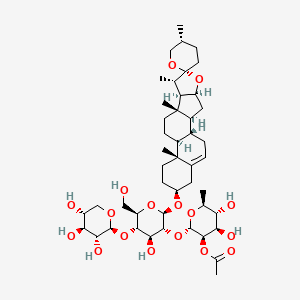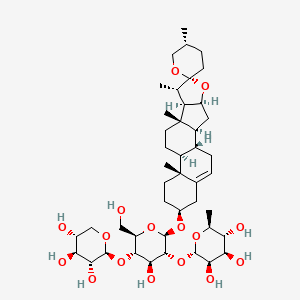
10-O-Coumaroyl-10-O-deacetylasperuloside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
10-O-Coumaroyl-10-O-deacetylasperuloside is a type of compound known as an iridoid . It is extracted from the herbs of Galium aparine L . The compound has a molecular formula of C25H26O12 and a molecular weight of 518.47 g/mol . It appears as a powder .
Synthesis Analysis
This compound is typically obtained either through extraction from natural plants or via synthetic methods . The extraction process involves isolating the raw material from the plant, using chemical reagents to extract the desired components, and then obtaining the target compound through crystallization and purification . The synthetic method involves organic synthetic chemical reactions .Molecular Structure Analysis
The molecular structure of this compound has been confirmed by 1H-NMR . The compound’s structure is consistent with its molecular formula .Physical and Chemical Properties Analysis
This compound is a white or off-white crystalline powder . It is slightly soluble in water and can dissolve in hot ethanol . The compound has a bitter and sour taste .Scientific Research Applications
Identification in Plant Extracts : It has been isolated from different plant species, indicating its natural occurrence and potential medicinal value. For example, it was identified in the methanolic extract of the aerial parts of Galium spurium (Rubiaceae) (Ahn & Kim, 2012).
Biological Activities and Potential Therapeutic Uses :
- Antioxidant and Vasodilator Effects: Iridoid glycosides, including 10-O-Coumaroyl-10-O-deacetylasperuloside, isolated from Craibiodendron henryi, showed antioxidant activities and vasodilator effects (Huang et al., 2005).
- Anti-Diabetic Properties: Iridoid glycosides from Miconia albicans, including similar compounds, were identified as protein tyrosine phosphatase 1B (PTP1B) inhibitors, suggesting potential anti-diabetic applications (Lima et al., 2018).
- Anticancer Potential: Some related coumarin-based compounds have been studied for their potential use in cancer therapies, such as histone deacetylase inhibitors (Yang et al., 2019).
Role in Traditional Medicine : This compound, due to its occurrence in various plants, might contribute to the therapeutic effects observed in traditional medicinal practices. However, more research is needed to establish a direct link.
Properties
IUPAC Name |
[(4S,7S,8S,11S)-2-oxo-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[5.3.1.04,11]undeca-1(10),5-dien-6-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26O12/c26-8-16-20(29)21(30)22(31)25(36-16)37-24-18-12(7-15-19(18)14(10-34-24)23(32)35-15)9-33-17(28)6-3-11-1-4-13(27)5-2-11/h1-7,10,15-16,18-22,24-27,29-31H,8-9H2/b6-3+/t15-,16+,18+,19-,20+,21-,22+,24-,25-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXFDBOBLMXBLDZ-ULUBWVSDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)OCC2=CC3C4C2C(OC=C4C(=O)O3)OC5C(C(C(C(O5)CO)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)OCC2=C[C@H]3[C@H]4[C@@H]2[C@@H](OC=C4C(=O)O3)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26O12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



